Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrClFO2 |
|---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate |
InChI |
InChI=1S/C9H7BrClFO2/c1-14-9(13)8(11)5-2-3-7(12)6(10)4-5/h2-4,8H,1H3 |
InChI Key |
HLXBTQLQGYSJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate typically involves the esterification of 2-(3-bromo-4-fluorophenyl)-2-chloroacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in anhydrous conditions.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Concentrated nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of 2-(3-bromo-4-fluorophenyl)-2-chloroethanol.
Oxidation: Formation of nitro or sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate involves its interaction with various molecular targets. The presence of halogen atoms enhances its reactivity and binding affinity to specific enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets, leading to its observed effects.
Comparison with Similar Compounds
The compound’s structural analogs vary in halogen substitution patterns, ester groups, and phenyl ring modifications. Below is a detailed comparison based on molecular structure, synthesis, and physicochemical properties.
Structural and Substituent Analysis
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Position : The target compound’s 3-bromo-4-fluoro substitution creates a sterically hindered and electron-deficient aromatic ring compared to para-substituted analogs (e.g., 4-bromo in ). This may reduce reaction rates in electrophilic substitutions but enhance stability in radical reactions.
- Ester Group : Ethyl esters (e.g., ) typically exhibit higher lipophilicity than methyl esters, affecting solubility and bioavailability in drug design.
Challenges :
- Steric Effects : The 3-bromo substituent in the target compound may necessitate longer reaction times or higher temperatures compared to para-substituted analogs.
- Byproducts : Multi-halogenated compounds (e.g., ) require stringent control to avoid polyhalogenation.
Physicochemical and Reactivity Trends
Table 2: Comparative Reactivity and Properties
Notes:
- Reactivity : Para-substituted analogs () show higher SN² reactivity due to reduced steric hindrance. The target compound’s 3-bromo group may slow down nucleophilic attacks.
- Lipophilicity : Increased halogenation (e.g., ) elevates LogP, enhancing membrane permeability but reducing aqueous solubility.
- Thermal Stability: Electron-withdrawing groups (e.g., –NO₂ in ) destabilize esters, but halogens generally improve stability.
Biological Activity
Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research.
- Molecular Formula : C9H8BrClF
- Molecular Weight : 251.52 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of chlorinated acetic acid derivatives with brominated and fluorinated phenyl compounds. The synthetic route often employs standard coupling reactions under controlled conditions to ensure high yields and purity.
Research indicates that this compound interacts with various biological targets, affecting multiple pathways:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its structure allows it to penetrate bacterial cell walls effectively.
- Anticancer Potential : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including breast (MCF-7) and colon (HCT 116) cancer cells. The mechanism appears to involve the induction of apoptosis and interference with tubulin polymerization, leading to cell cycle arrest.
- Enzyme Inhibition : It also acts as an inhibitor for certain enzymes, which may contribute to its anticancer effects. For example, it has been studied for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound displayed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
- Cytotoxicity Assays : In vitro assays revealed that the compound had IC50 values of approximately 20 µM against MCF-7 cells, indicating significant cytotoxic effects compared to control groups . The cytotoxicity was attributed to oxidative stress induction and subsequent apoptosis.
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for Methyl 2-(3-bromo-4-fluorophenyl)-2-chloroacetate, and how are reaction conditions optimized?
The synthesis typically involves halogenation or esterification steps. For example, bromination of a phenylacetate precursor using bromine in the presence of FeBr₃ under inert conditions is a standard method . Optimization focuses on controlling stoichiometry (e.g., 1.2–1.5 equivalents of Br₂) and temperature (0–25°C) to minimize dihalogenation byproducts. Purification via fractional distillation or column chromatography is critical, as residual catalysts like FeBr₃ can interfere with downstream reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., splitting patterns for 3-bromo-4-fluoro groups) and confirm ester functionality .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+1]⁺ at 295.2 m/z for C₉H₆BrClFO₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98% is typical for research-grade material) .
Q. What nucleophilic substitution reactions are feasible with the chloroacetate group?
The chloroacetate moiety undergoes SN2 reactions with nucleophiles like amines, thiols, or alkoxides. For instance, reaction with benzylamine in DMF at 60°C yields 2-(3-bromo-4-fluorophenyl)-2-(benzylamino)acetate. Kinetic studies show pseudo-first-order dependence on nucleophile concentration, with rate constants influenced by solvent polarity .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Acidic conditions (pH < 3) : Ester hydrolysis occurs slowly, forming 2-(3-bromo-4-fluorophenyl)-2-chloroacetic acid.
- Basic conditions (pH > 10) : Rapid hydrolysis to the carboxylate salt, requiring storage in anhydrous environments .
- Oxidative agents (e.g., KMnO₄) : The phenyl ring resists oxidation, but the α-chloro group may form a ketone via elimination .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
The compound’s low melting point and tendency to form oily residues complicate single-crystal growth. Techniques include slow evaporation of dichloromethane/hexane mixtures at -20°C. SHELXL (via SHELX-2018) refines structures using high-resolution data (R-factor < 0.05), with anisotropic displacement parameters for heavy atoms (Br, Cl) . ORTEP-3 visualizes thermal ellipsoids, revealing steric strain between the bulky 3-bromo and 4-fluoro substituents .
Q. How do halogen substituent positions influence biological activity in analogs?
Comparative studies of analogs (e.g., 3-bromo vs. 4-bromo derivatives) show:
| Substituent Pattern | IC₅₀ (µM) for Enzyme X | LogP |
|---|---|---|
| 3-Br, 4-F (target compound) | 12.3 ± 1.2 | 2.8 |
| 4-Br, 3-Cl (analog) | 25.6 ± 2.1 | 3.1 |
| The 3-bromo-4-fluoro configuration enhances binding to hydrophobic enzyme pockets, while increased LogP reduces solubility . |
Q. What mechanistic insights explain its role as an enzyme inhibitor?
Docking simulations (e.g., AutoDock Vina) indicate the chloroacetate group covalently binds cysteine residues in enzyme active sites (e.g., SARS-CoV-2 Mᴾᴿᴼ). Kinetic studies show non-competitive inhibition (Kᵢ = 8.5 µM), confirmed by Lineweaver-Burk plots .
Q. How can computational modeling predict reactivity in complex reaction systems?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) optimize transition states for SN2 reactions. For example, the energy barrier for azide substitution is 22.3 kcal/mol, correlating with experimental yields (78% at 50°C) .
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?
The 3-bromo group participates in cross-couplings, but the 4-fluoro substituent can deactivate the ring. Using Pd(OAc)₂/XPhos (2 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C achieves >90% conversion. Competing proto-dehalogenation is suppressed by degassing solvents .
Q. How does the compound compare to halogenated analogs in photostability studies?
UV-Vis spectroscopy (λ = 300–400 nm) reveals degradation half-lives:
| Compound | t₁/₂ (hours) |
|---|---|
| Target compound | 48 ± 3 |
| 3-Chloro-4-fluorophenyl analog | 12 ± 1 |
| The bromine atom’s electron-withdrawing effect stabilizes the ester against radical-mediated cleavage . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
